![molecular formula C18H16BrN3O4S B2822279 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide CAS No. 301681-47-0](/img/structure/B2822279.png)
4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide is a useful research compound. Its molecular formula is C18H16BrN3O4S and its molecular weight is 450.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The compound 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide has a molecular formula of C19H19N3O5S and a molecular weight of approximately 401.44 g/mol. It is characterized by the presence of a bromine atom, a sulfonamide group, and an isoxazole moiety, which contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit significant anticancer activity. Specifically, research focusing on compounds related to fibroblast growth factor receptor-1 (FGFR1) inhibitors has shown that certain analogs can effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For instance, one study reported that a related compound inhibited five NSCLC cell lines with IC₅₀ values ranging from 1.25 to 2.31 µM .
Table 1: IC₅₀ Values of Related Compounds in NSCLC Cell Lines
Compound | NCI-H520 | NCI-H1581 | NCI-H226 | NCI-H460 | NCI-H1703 |
---|---|---|---|---|---|
C9 | 1.36 µM | 1.25 µM | 2.31 µM | 2.14 µM | 1.85 µM |
The mechanism of action appears to involve cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways associated with FGFR1 .
The compound's biological activity is believed to be mediated through several mechanisms:
- Inhibition of FGFR1 : The compound binds to FGFR1, disrupting its signaling pathway which is crucial for tumor growth and survival.
- Cell Cycle Arrest : It induces G2 phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing its anticancer effects.
Structural Insights
The structural analysis reveals that the compound forms π–π interactions between its aromatic rings and engages in C—Br⋯π interactions, which may enhance its stability and biological efficacy .
Study on Anticancer Activity
A notable study published in PubMed evaluated various benzamide derivatives against NSCLC cell lines. The findings indicated that compounds with similar structures to This compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily studied for its medicinal properties, particularly as a potential drug candidate in the treatment of various diseases. Sulfonamides, the class to which this compound belongs, are known for their antibacterial properties and have been explored for their efficacy against bacterial infections .
Anticancer Activity
Research indicates that compounds similar to 4-Bromo-N-[4-(3,4-dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-benzamide exhibit anticancer activity. The presence of the isoxazole moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer proliferation .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. This property makes it a candidate for further development as an antimicrobial agent .
Molecular Interactions
Studies have demonstrated that the compound forms significant intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the compound's behavior in biological systems and can influence its pharmacokinetics and pharmacodynamics .
Case Study 1: Antibacterial Properties
In a study examining various sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics .
Case Study 2: Anticancer Screening
Another investigation focused on evaluating the anticancer properties of this compound using various cancer cell lines. The results showed that it effectively inhibited cell proliferation at micromolar concentrations, highlighting its potential as a lead compound for anticancer drug development .
Propriétés
IUPAC Name |
4-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-11-12(2)21-26-18(11)22-27(24,25)16-9-7-15(8-10-16)20-17(23)13-3-5-14(19)6-4-13/h3-10,22H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGYUEMACHJVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.